

BPR1M97: A Technical Guide to its Dual Opioid Receptor Agonism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **BPR1M97**

Cat. No.: **B1436885**

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Abstract

BPR1M97 is a novel small molecule that functions as a dual agonist for the mu-opioid receptor (MOP) and the nociceptin-orphanin FQ peptide (NOP) receptor.[1][2][3] This compound has demonstrated potent antinociceptive (pain-relieving) effects in preclinical models, comparable to or exceeding that of morphine, but with a significantly improved safety profile.[1][2] Notably, **BPR1M97** exhibits less respiratory and cardiovascular dysfunction, reduced gastrointestinal side effects, and lower potential for withdrawal symptoms compared to traditional opioids. Its mechanism of action is characterized by a unique "biased agonism," particularly at the NOP receptor, which is thought to contribute to its favorable therapeutic window. This document provides an in-depth overview of the mechanism of action of **BPR1M97**, supported by quantitative data, descriptions of experimental methodologies, and visual diagrams of its signaling pathways.

Core Mechanism of Action: Dual Agonism at MOP and NOP Receptors

BPR1M97 exerts its pharmacological effects by simultaneously targeting two key receptors in the opioid system:

- Mu-Opioid Receptor (MOP): **BPR1M97** acts as a full agonist at the MOP receptor. Activation of MOP is the primary mechanism for the analgesic effects of classical opioids like morphine. This interaction is responsible for the potent pain relief observed with **BPR1M97**.
- Nociceptin-Orphanin FQ Peptide (NOP) Receptor: **BPR1M97** is also an agonist at the NOP receptor. The NOP receptor system is involved in a wide range of physiological processes, including pain modulation, and its activation can produce analgesia with a reduced side-effect profile compared to MOP activation.

The key to **BPR1M97**'s improved safety profile lies in its "G protein-biased agonism" at the NOP receptor. Opioid receptors can signal through two main intracellular pathways: the G protein pathway, which is primarily associated with analgesia, and the β -arrestin pathway, which is linked to adverse effects like respiratory depression and tolerance. **BPR1M97** preferentially activates the G protein pathway at the NOP receptor, while having a more balanced or slightly G protein-biased profile at the MOP receptor. This biased signaling is a critical aspect of its mechanism, contributing to its potent analgesic effects with a reduction in typical opioid-related side effects.

Quantitative Data

The following tables summarize the key quantitative metrics that define the interaction of **BPR1M97** with its target receptors and its in vivo efficacy.

Table 1: Receptor Binding Affinity and In Vitro Potency

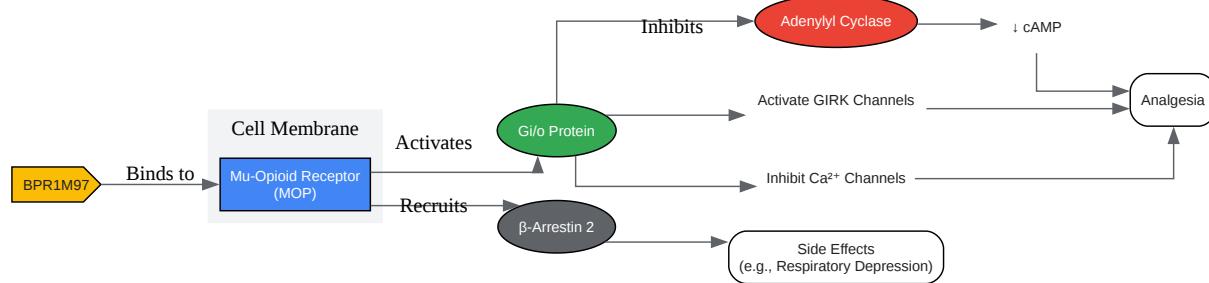
Parameter	Receptor	Value	Species	Notes
Ki (Inhibition Constant)	MOP	1.8 nM	Not Specified	Measures the binding affinity of BPR1M97 to the receptor. A lower Ki indicates higher affinity.
NOP		4.2 nM	Not Specified	
EC50 (cAMP Production)	MOP	Lower than Morphine	Human (HEK-MOP cells)	Measures the concentration of BPR1M97 required to achieve 50% of its maximal effect in reducing cAMP levels.

Table 2: In Vivo Efficacy

Parameter	Model	Value	Species	Notes
ED50 (Effective Dose, 50%)	Thermal-Stimulated Pain	127.1 ± 34.65 µg/kg	Mouse	Measures the dose of BPR1M97 required to produce an antinociceptive effect in 50% of the tested animals.

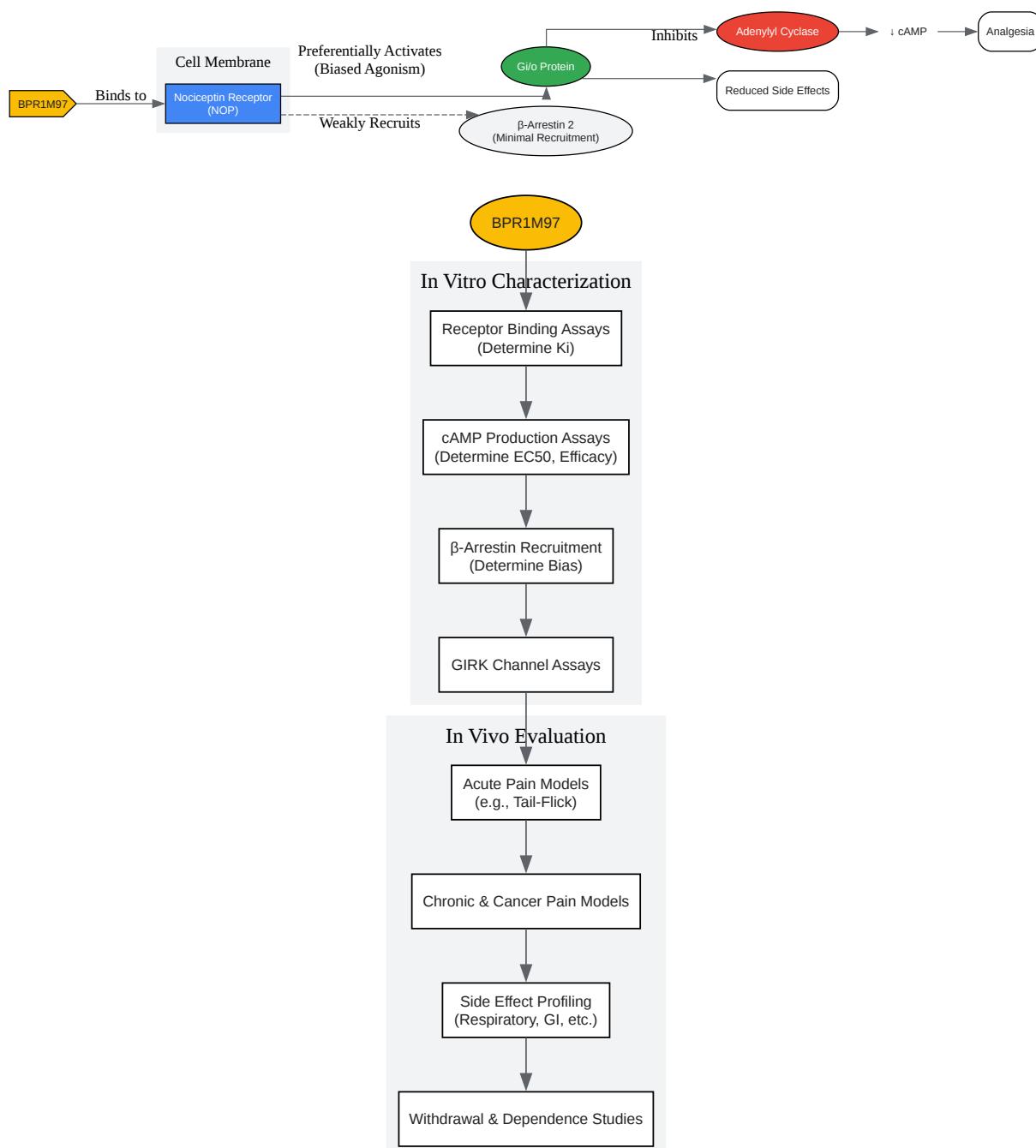
Signaling Pathways

The following diagrams illustrate the signaling cascades initiated by **BPR1M97** at the MOP and NOP receptors.



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Caption: **BPR1M97** signaling pathway at the Mu-Opioid Receptor (MOP).



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